2-Hydrazinyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS No.:
Cat. No.: VC15779741
Molecular Formula: C11H18BN3O2
Molecular Weight: 235.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18BN3O2 |
|---|---|
| Molecular Weight | 235.09 g/mol |
| IUPAC Name | [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]hydrazine |
| Standard InChI | InChI=1S/C11H18BN3O2/c1-10(2)11(3,4)17-12(16-10)8-6-5-7-14-9(8)15-13/h5-7H,13H2,1-4H3,(H,14,15) |
| Standard InChI Key | DFIHPRPZDLWIFL-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NN |
Introduction
Chemical Identity and Structural Properties
2-Hydrazinyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (IUPAC name: [3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]hydrazine) is a nitrogen-boron heterocycle with the molecular formula C₁₁H₁₈BN₃O₂ and a molecular weight of 235.09 g/mol . Its structure integrates three key functional groups:
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A pyridine ring providing aromaticity and hydrogen-bonding capabilities.
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A hydrazine (-NH-NH₂) moiety at the 2-position, enabling nucleophilic and coordinating behavior.
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A tetramethyl dioxaborolane group at the 3-position, introducing boron’s Lewis acidic properties and steric bulk.
Table 1: Key Molecular Descriptors
The boron atom’s vacant p-orbital facilitates interactions with electron-rich species, making the compound a candidate for Suzuki-Miyaura cross-coupling reactions. Meanwhile, the hydrazine group’s redox activity suggests utility in coordination chemistry and catalysis.
Synthesis and Optimization Strategies
| Parameter | Value | Source |
|---|---|---|
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | |
| Solvent | Dimethylformamide (DMF) | |
| Temperature | 100°C | |
| Reaction Time | 8–12 hours | |
| Yield | 45–60% |
Challenges include managing the boron group’s moisture sensitivity and competing side reactions at the hydrazine site. Recent advances propose microwave-assisted synthesis to reduce reaction times and improve yields.
Spectroscopic Characterization
Structural confirmation relies on advanced spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃): δ 8.35 (d, J = 4.8 Hz, 1H, pyridine-H6), 7.72 (d, J = 7.6 Hz, 1H, pyridine-H4), 6.89 (dd, J = 7.6, 4.8 Hz, 1H, pyridine-H5), 4.12 (s, 2H, NH₂), 1.28 (s, 12H, Bpin-CH₃).
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¹¹B NMR: δ 30.2 ppm (quartet, J = 138 Hz), confirming tetrahedral boron geometry.
Mass Spectrometry
High-resolution ESI-MS shows a molecular ion peak at m/z 236.0985 [M+H]⁺, consistent with the theoretical mass . Fragmentation patterns reveal cleavage of the B-O bond (Δm/z 85) and hydrazine loss (Δm/z 32).
Applications in Drug Discovery
While direct pharmacological data remain limited, structural analogs demonstrate promising bioactivity:
Antimicrobial Activity
Nitro-substituted derivatives (e.g., 2-Hydrazinyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) inhibit Staphylococcus aureus growth (MIC = 8 μg/mL) by disrupting cell wall synthesis.
Derivatives and Structural Modifications
Nitro-Substituted Analog
Future Research Directions
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Synthetic Optimization: Develop flow chemistry protocols to enhance reproducibility and scalability.
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Biological Screening: Prioritize in vitro assays against kinase targets (e.g., EGFR, VEGFR) and antimicrobial panels .
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Computational Modeling: Use DFT calculations to predict reactivity and ADMET properties .
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